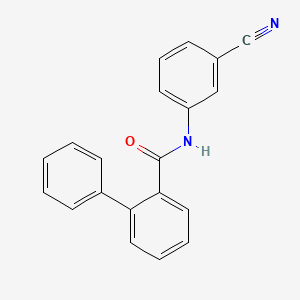

N-(3-cyanophenyl)-2-biphenylcarboxamide

Description

N-(3-Cyanophenyl)-2-biphenylcarboxamide is a synthetic organic compound characterized by a biphenyl core linked to a carboxamide group, which is further substituted with a 3-cyanophenyl moiety. The biphenyl system provides rigidity and planar aromaticity, facilitating π-π interactions in biological systems. The carboxamide group enhances solubility and hydrogen-bonding capacity, while the electron-withdrawing cyano (-CN) group at the 3-position of the phenyl ring modulates electronic properties and binding affinity. This structural combination makes the compound a promising candidate for medicinal chemistry research, particularly in targeting enzymes or receptors requiring aromatic and polar interactions .

Properties

IUPAC Name |

N-(3-cyanophenyl)-2-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c21-14-15-7-6-10-17(13-15)22-20(23)19-12-5-4-11-18(19)16-8-2-1-3-9-16/h1-13H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAOHYGVILRYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(3-Cyanophenyl)-2’-Methyl-5’-(5-Methyl-1,3,4-Oxadiazol-2-yl)-4-Biphenylcarboxamide

- Structural Features : Incorporates a 1,3,4-oxadiazole ring in the biphenyl core, with methyl substituents.

- Key Differences : The oxadiazole ring introduces polarity and metabolic stability. The methyl groups enhance lipophilicity.

- Biological Activity: Exhibits distinct enzyme inhibition profiles compared to non-heterocyclic analogs, likely due to oxadiazole’s role as a bioisostere for ester or amide groups .

N-(3-Cyanophenyl)-5-Ethyl-1-Phenyl-1H-1,2,3-Triazole-4-Carboxamide

- Structural Features : Replaces the biphenyl core with a triazole ring and ethyl-phenyl substituents.

- Key Differences : The triazole ring enhances hydrogen-bonding capacity and metabolic stability.

- Biological Activity : Demonstrates improved selectivity for kinases and proteases due to triazole’s ability to mimic peptide bonds .

Non-Biphenyl Carboxamides

N-(3-Cyanophenyl)-3-(N,4-Dimethylphenylsulfonamido)Thiophene-2-Carboxamide

- Structural Features : Thiophene core with sulfonamide and dimethylphenyl groups.

- Key Differences: The thiophene ring offers reduced aromaticity compared to biphenyl, altering π-π interactions.

- Biological Activity : Targets sulfotransferases and tyrosine kinases, leveraging sulfonamide’s affinity for enzyme active sites .

N-(3-Cyanophenyl)-2-Methylpiperidine-1-Carboxamide

- Structural Features : Piperidine ring replaces the biphenyl system.

- Key Differences : The saturated piperidine ring increases conformational flexibility and basicity (pKa ~11).

- Biological Activity : Enhanced blood-brain barrier penetration due to increased basicity, making it suitable for CNS-targeting applications .

Furan and Benzothiophene Derivatives

N-(3-Cyanophenyl)-3-Methylfuran-2-Carboxamide

- Structural Features : Furan ring with a methyl substituent.

- Key Differences : The furan’s reduced aromaticity decreases π-π stacking but increases reactivity toward electrophiles.

- Biological Activity : Shows potent activity against bacterial efflux pumps, attributed to furan’s interaction with membrane proteins .

3-Chloro-N-(3-Iodophenyl)-1-Benzothiophene-2-Carboxamide

- Structural Features : Benzothiophene core with chloro and iodo substituents.

- Key Differences : The benzothiophene system provides a larger aromatic surface, enhancing binding to hydrophobic enzyme pockets.

- Biological Activity : Exhibits antitumor activity via inhibition of tubulin polymerization .

Data Tables

Table 1. Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| N-(3-Cyanophenyl)-2-biphenylcarboxamide | Biphenyl | 3-Cyanophenyl | Enzyme inhibition, receptor binding |

| N-(3-Cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide | Biphenyl + oxadiazole | Methyl, oxadiazole | Kinase inhibition |

| N-(3-Cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide | Thiophene | Sulfonamide, dimethylphenyl | Sulfotransferase inhibition |

| N-(3-Cyanophenyl)-2-methylpiperidine-1-carboxamide | Piperidine | Methylpiperidine | CNS-targeting |

Table 2. Physicochemical Properties

| Compound Name | LogP | Molecular Weight (g/mol) | Hydrogen Bond Donors |

|---|---|---|---|

| This compound | 4.2 | 318.35 | 1 |

| N-(3-Cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide | 3.8 | 408.42 | 1 |

| N-(3-Cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide | 2.9 | 427.50 | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.